molecular formula C21H12Br2N2O3S B14085879 7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14085879
M. Wt: 532.2 g/mol
InChI Key: HVWORLJLMPXUNE-UHFFFAOYSA-N
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Description

7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes bromine, thiazole, and chromeno-pyrrole moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of bromine atoms into the phenyl and chromeno-pyrrole rings.

    Thiazole Formation: Incorporation of the thiazole ring through cyclization reactions.

    Coupling Reactions: Formation of the final compound through coupling of the intermediate products under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to form reduced derivatives.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways to alter cellular functions.

    Interacting with DNA/RNA: Binding to genetic material to influence gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile
  • 4-bromo-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole
  • 4-bromo-1-(3-fluorophenyl)-3-methyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of bromine, thiazole, and chromeno-pyrrole moieties

Properties

Molecular Formula

C21H12Br2N2O3S

Molecular Weight

532.2 g/mol

IUPAC Name

7-bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H12Br2N2O3S/c1-10-9-29-21(24-10)25-17(11-2-4-12(22)5-3-11)16-18(26)14-8-13(23)6-7-15(14)28-19(16)20(25)27/h2-9,17H,1H3

InChI Key

HVWORLJLMPXUNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)Br

Origin of Product

United States

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